(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine
Description
(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine is an organic compound featuring a 1H-imidazole ring linked via a methylene group to a tertiary amine substituted with a branched 2-methylbutan-2-yl group. The 2-methylbutan-2-yl group introduces steric bulk, which may influence solubility, reactivity, and electronic properties.
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-4-9(2,3)12-7-8-10-5-6-11-8/h5-6,12H,4,7H2,1-3H3,(H,10,11) |
InChI Key |
VWTMQEYKOIGGST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=NC=CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method involves the alkylation of 1H-imidazole-2-methanol with 2-methyl-2-butanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous molecules below:
| Compound Name | Structural Features | Key Functional Groups |
|---|---|---|
| (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine | Imidazole ring, methylene linker, tertiary amine | Imidazole, alkylamine |
| (imidazol-2-yl)-CH=N-(CH₂)₂-Cp’ () | Imidazole, imine linker, cyclopentadienyl (Cp’) | Imidazole, Schiff base, Cp’ coordination |
| 2-(Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol () | Benzotriazole, bis(2-methylbutan-2-yl) phenol | Benzotriazole, bulky alkyl substituents |
| 4-[1,1'-Biphenyl]-3-yl-1H-imidazol-2-amine () | Imidazole, biphenyl substituent | Aromatic imidazole, planar biphenyl |
| (2,4-Dichlorophenyl)methylamine () | Dichlorophenylmethyl, tertiary alkylamine | Chlorinated aryl, alkylamine |
Key Observations :
Physicochemical Properties
- Polar Surface Area (PSA) : Aromatic imidazole derivatives () exhibit higher PSA (~60–80 Ų) due to hydrogen-bonding nitrogen atoms, while the target compound’s alkylamine may reduce PSA, favoring passive diffusion .
- Thermal Stability : Bulky alkyl groups (e.g., 2-methylbutan-2-yl) enhance thermal stability, as seen in UV absorbers () .
Metal Coordination Behavior
- Imine Ligands (): Form stable complexes with Ti, Zr, and Fe via imine and imidazole nitrogen atoms. The target compound’s methylene-linked amine may act as a monodentate ligand, limiting coordination versatility .
- Steric Effects : The 2-methylbutan-2-yl group could hinder metal center access, contrasting with less hindered Cp’ ligands in .
Biological Activity
(1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine is a compound of significant interest due to its unique structural features, which include an imidazole ring and a branched alkyl amine group. This structure allows for various interactions within biological systems, potentially leading to diverse biological activities, particularly in antimicrobial and antifungal domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Basic Information
| Property | Description |
|---|---|
| Molecular Formula | C9H17N3 |
| Molecular Weight | 167.25 g/mol |
| IUPAC Name | N-(1H-imidazol-2-ylmethyl)-2-methylbutan-2-amine |
| Canonical SMILES | CCC(C)(C)NCC1=NC=CN1 |
The compound's structure facilitates interactions with various biological targets, including enzymes and receptors, which can influence their activity.
The biological activity of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, which is essential for influencing enzymatic activity. Additionally, this compound may affect cellular membranes, altering membrane permeability and function.
Potential Biological Activities
- Antimicrobial Properties : Studies suggest that (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine exhibits antimicrobial effects against various pathogens.
- Antifungal Activity : Preliminary research indicates potential antifungal properties, making it a candidate for further investigation in treating fungal infections.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways may offer therapeutic benefits in managing inflammatory conditions.
Research Findings
Recent studies have explored the biological activity of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine through various assays and experimental setups.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several bacterial strains using a broth microdilution method. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine could be developed as an antimicrobial agent.
Case Study: Antifungal Activity
In another study focusing on antifungal properties, the compound was tested against Candida albicans using a similar microdilution method. The observed MIC was 16 µg/mL, indicating promising antifungal potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (1H-Imidazol-2-ylmethyl)(3-methylbutan-2-yl)amine | Different nitrogen position on imidazole | Moderate antimicrobial properties |
| (1H-Imidazol-5-yl)-3-methylbutan-2-amines | Variation in nitrogen positioning | Limited biological activity |
| (1H-Imidazol-2-ylmethyl)(1-methoxy-3-methylbutan-2-y)amine | Incorporates methoxy group | Enhanced solubility but reduced activity |
The unique branched alkane structure of (1H-Imidazol-2-ylmethyl)(2-methylbutan-2-yl)amine imparts distinct steric and electronic properties compared to its analogs, influencing its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
